

Review of 3-Oxocyclohexanecarbonitrile synthesis methods

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

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An In-depth Technical Guide to the Synthesis of **3-Oxocyclohexanecarbonitrile** for Researchers, Scientists, and Drug Development Professionals.

Introduction

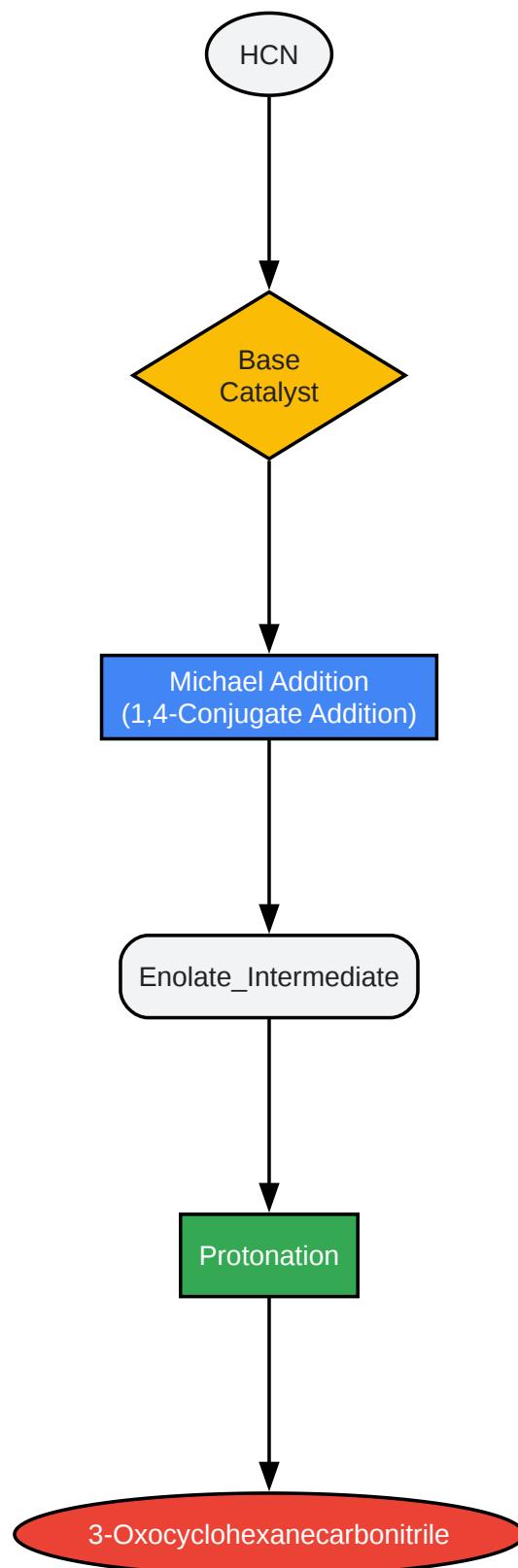
3-Oxocyclohexanecarbonitrile, also known as 3-cyanocyclohexanone, is a versatile bicyclic intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a nitrile functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents and natural products. This technical guide provides a comprehensive review of the primary synthesis methods for **3-oxocyclohexanecarbonitrile**, with a focus on detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Core Synthesis Method: Hydrocyanation of 2-Cyclohexen-1-one

The most direct and widely reported method for the synthesis of **3-oxocyclohexanecarbonitrile** is the Michael addition of hydrogen cyanide to 2-cyclohexen-1-one. This 1,4-conjugate addition is a classic example of a hydrocyanation reaction, which is typically base-catalyzed.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of a cyanide ion on the β -carbon of the α,β -unsaturated ketone. The resulting enolate intermediate is then protonated to yield the final product, **3-oxocyclohexanecarbonitrile**.

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Caption: General reaction pathway for the synthesis of **3-oxocyclohexanecarbonitrile** via hydrocyanation.

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of **3-oxocyclohexanecarbonitrile** from 2-cyclohexen-1-one.[1][2]

Parameter	Value
Reactants	
2-Cyclohexen-1-one	100 g (1.04 mol)
Hydrogen Cyanide	40.2 g (1.49 mol)
Catalyst	
Sodium Methoxide (30% solution)	1.2 g
Reaction Conditions	
Temperature	140-145 °C
Reaction Time	5.5 hours
Atmosphere	Inert
Product Yield and Purity	
Total Yield (by GC analysis)	160.7 g (87.7% based on hydrogen cyanide)
Distilled Product Yield	98.3 g (61% of total product)
Purity of Distilled Product	96%
Purification	
Distillation Conditions	108-112 °C at 0.1 mbar

Detailed Experimental Protocol[1][2]

This protocol is adapted from a patented procedure for the conversion of 2-cyclohexen-1-one to 3-cyanocyclohexanone.[1][2]

Materials and Equipment:

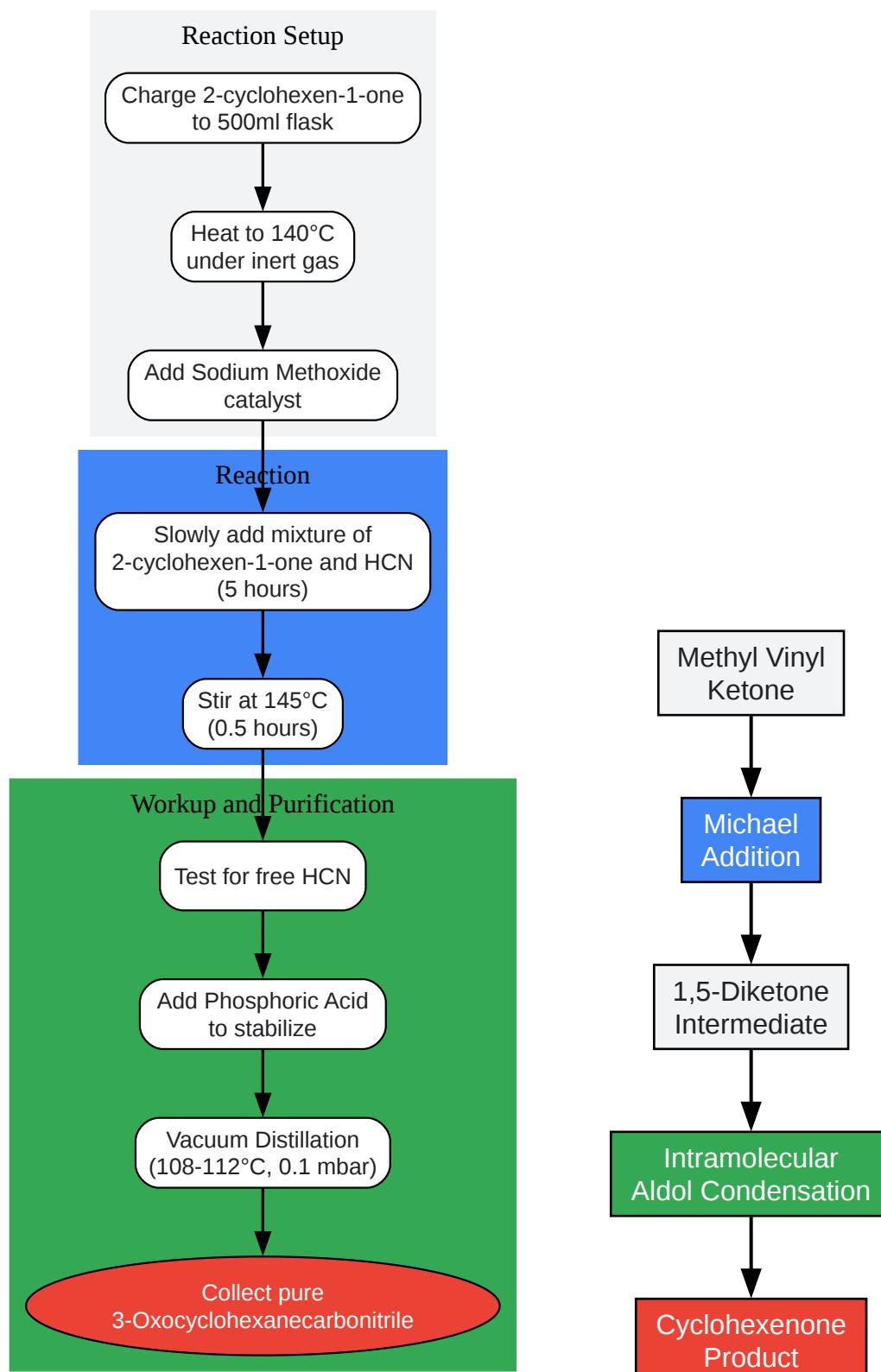
- 500 ml three-necked glass flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Dropping funnel
- Inert gas supply (e.g., Nitrogen or Argon)
- Distillation apparatus
- 2-Cyclohexen-1-one
- Hydrogen cyanide
- Sodium methoxide (30% solution in methanol)
- 85% Phosphoric acid
- Zeolite boiling chips

Procedure:

- Reaction Setup: Equip a 500 ml three-necked glass flask with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line.
- Initial Charge: Add 100 g (1.04 mol) of 2-cyclohexen-1-one to the flask.
- Heating: Begin stirring and heat the flask to 140 °C under an inert atmosphere.
- Catalyst Addition: Add 1.2 g of a 30% sodium methoxide solution to the reaction flask.
- Reactant Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Add this mixture slowly dropwise to the vigorously stirred reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.

- Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 145 °C for an additional 30 minutes.
- Quenching and Stabilization: Confirm the absence of free hydrogen cyanide in the reaction mixture (e.g., using a Volhard titration). Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.
- Purification: Transfer the crude product to a distillation apparatus containing zeolite boiling chips. Distill the product under reduced pressure. Collect the fraction at 108-112 °C and 0.1 mbar.

Experimental Workflow Diagram

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References

- 1. 3-oxocyclohexanecarbonitrile CAS#: 17983-30-1 [m.chemicalbook.com]
- 2. 3-oxocyclohexanecarbonitrile | 17983-30-1 [chemicalbook.com]
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